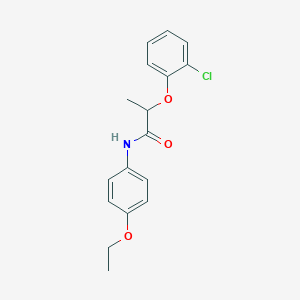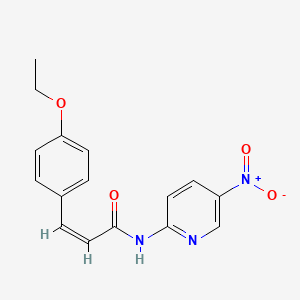
3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide
説明
3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. The compound is known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that 3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide has various biochemical and physiological effects. For example, it has been shown to reduce the levels of reactive oxygen species, which are known to cause cellular damage and inflammation. The compound also inhibits the migration of cancer cells, which is important for preventing the spread of cancer. Additionally, it has been shown to reduce the production of nitric oxide, which is involved in inflammation and bacterial growth.
実験室実験の利点と制限
One advantage of using 3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes and diseases. Additionally, the compound has been shown to have low toxicity, which is important for ensuring the safety of lab personnel and experimental animals.
One limitation of using 3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Future studies could focus on optimizing the synthesis method to increase the yield of the compound and developing more efficient and effective delivery methods.
Another area of future research is the elucidation of the compound's mechanism of action. This could involve studying the compound's effects on various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. Additionally, future studies could investigate the compound's effects on different types of cancer and bacterial strains to determine its potential as a broad-spectrum therapeutic agent.
Conclusion
3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide is a chemical compound with significant potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a useful compound for studying various biological processes and diseases. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. Future research could focus on optimizing the synthesis method, developing more efficient delivery methods, and elucidating the compound's mechanism of action.
科学的研究の応用
3-(4-ethoxyphenyl)-N-(5-nitro-2-pyridinyl)acrylamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The compound also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has antibacterial activity against Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
(Z)-3-(4-ethoxyphenyl)-N-(5-nitropyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-14-7-3-12(4-8-14)5-10-16(20)18-15-9-6-13(11-17-15)19(21)22/h3-11H,2H2,1H3,(H,17,18,20)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNUADAIDHTJQB-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
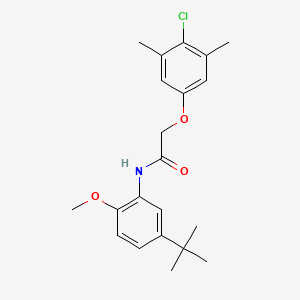
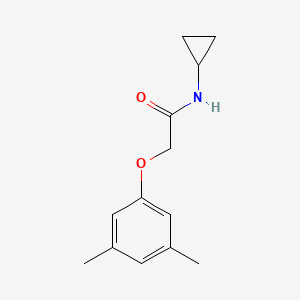
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)

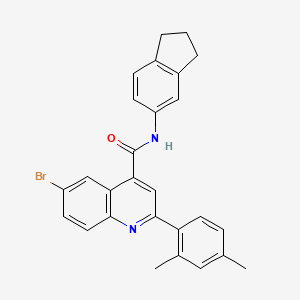
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)

